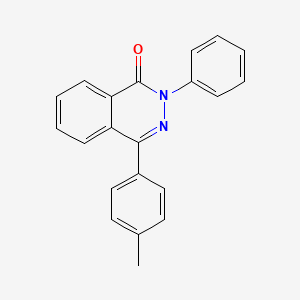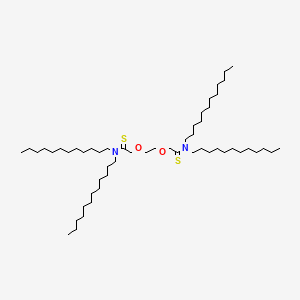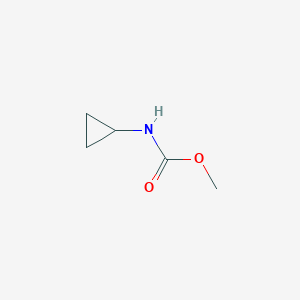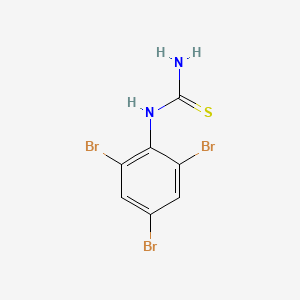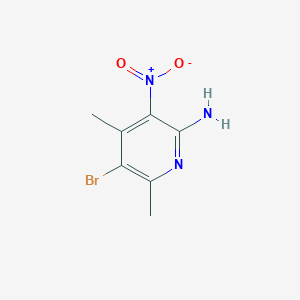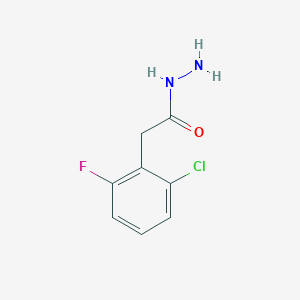
tert-Butyl(4-chlorobutoxy)dimethylsilane
概要
説明
“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a chemical compound with the linear formula Cl(CH2)4OSi(CH3)2C(CH3)3 . It has a molecular weight of 222.83 . This compound is often used in research and has a variety of applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of “tert-Butyl(4-chlorobutoxy)dimethylsilane” is represented by the SMILES stringCC(C)(C)Si(C)OCCCCCl . This indicates that the molecule consists of a silicon atom (Si) bonded to two methyl groups (CH3), a tert-butyl group (C(CH3)3), and a 4-chlorobutoxy group (OCCCCCl) . Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl(4-chlorobutoxy)dimethylsilane” are not detailed in the search results, it’s known that similar compounds can participate in intramolecular conjugate additions of alkyl halides onto alpha,beta-unsaturated lactones .Physical And Chemical Properties Analysis
“tert-Butyl(4-chlorobutoxy)dimethylsilane” is a liquid at room temperature . It has a refractive index of 1.439 (lit.) and a density of 0.87 g/mL at 25 °C (lit.) . Its boiling point is 201 °C (lit.) .科学的研究の応用
Preparation of Secondary and Tertiary tert-Butyldimethylsilylamines
tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines or their lithium salts to produce compounds like tert-butyldimethylsilyl (trimethylsilyl)-benzylamine. These compounds exhibit high stability toward hydrolysis and are generally less reactive than their trimethylsilyl analogs (Bowser & Bringley, 1985).
Hydroxyl Group Protection
tert-Butyldimethylsilyl ethers are used to protect hydroxyl groups in various chemical reactions. These ethers are stable in water or alcohol bases under normal conditions and resist hydrogenolysis and mild chemical reduction. This makes them useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).
Involvement in Palladium-Catalyzed Cross Couplings
Compounds containing tert-butyldimethylsilane undergo palladium-catalyzed intra-intermolecular cascade cross-couplings. Such reactions yield products like indene analogues and spirocyclopropanated tricycles, indicating the compound's utility in complex organic syntheses (Demircan, 2014).
Development of Organic Magnetic Materials
tert-Butyldimethylsilyl compounds play a role in synthesizing stable nitroxide radicals used in magnetic materials. They form specific structures crucial for understanding magnetic behavior and intermolecular interactions (Ferrer et al., 2001).
Aldol Additions in Synthesis
The tert-butyldimethylenolsilane derived from tert-butyl thioacetate facilitates highly stereoselective chelation-controlled aldol additions. This indicates its significance in synthesizing complex molecules like β-lactam antibiotics (Gennari & Cozzi, 1988).
Catalyzed Decomposition of Diazoketones
The tert-butyldimethylsilane framework assists in the palladium(II)-catalyzed decomposition of diazoketones, leading to the formation of various organic compounds. This highlights its role in complex organic transformations (Maas et al., 1994).
Diol Protection and Deprotection
tert-Butyldimethylsilyl chloride is used for the protection and subsequent deprotection of diols, demonstrating its utility insynthetic organic chemistry. This process is crucial for manipulating functional groups in complex molecules, allowing for precise and selective chemical transformations (Osajima et al., 2009).
Involvement in Metal-Organic Chemistry
tert-Butyldimethylsilane derivatives are used in the preparation of metal-organic complexes like rac-[bis(2-trimethylsilyl-4-tert-butyl-η5-cyclopentadienyl)dimethylsilane]dichlorotitanium and zirconium. These complexes have applications in catalysis and materials science due to their unique structural and electronic properties (Chacon et al., 1995).
Development of Low Dielectric Constant Materials
tert-Butyl side groups in polyimides, derived from tert-butyl(4-chlorobutoxy)dimethylsilane, contribute to creating materials with low dielectric constants. This has significant implications in electronics, particularly in the development of materials for insulating layers in microelectronics (Chern & Tsai, 2008).
Synthesis and Catalytic Applications
tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are instrumental in synthesizing catalysts for various organic reactions. These catalysts, through their unique structural properties, facilitate efficient and selective chemical transformations, highlighting the compound's role in enhancing catalytic performance (Mikhel et al., 2011).
Nucleophilic Protected H2S Equivalents
Compounds like [(tert-butyldimethylsilyl)oxy]methanethiol serve as nucleophilic reagents for introducing protected bivalent sulfur, demonstrating the versatility of tert-butyl(4-chlorobutoxy)dimethylsilane in synthesizing specialized chemical reagents (Dong et al., 2015).
Fabrication of Organic Optoelectronic Devices
tert-Butyl(4-chlorobutoxy)dimethylsilane derivatives are used in synthesizing functionalized pyrenes, which have promising applications in organic optoelectronic devices like OLEDs. This underscores the compound's significance in the field of organic electronics (Hu et al., 2013).
作用機序
Target of Action
Tert-Butyl(4-chlorobutoxy)dimethylsilane is primarily used as a reagent in the field of organic synthesis . Its primary targets are hydroxyl groups in organic molecules . The compound’s role is to protect these hydroxyl groups during reactions .
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming a protective layer around them . This prevents the hydroxyl groups from reacting with other substances in the reaction mixture, thereby controlling the course of the reaction .
Biochemical Pathways
It has been used to promote intramolecular conjugate additions of alkyl halides onto alpha,beta-unsaturated lactones . This suggests that it may play a role in the formation of lactone structures in biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (201 °c) and density (087 g/mL at 25 °C) suggest that it is a relatively stable compound .
Result of Action
The primary result of the action of tert-Butyl(4-chlorobutoxy)dimethylsilane is the protection of hydroxyl groups in organic molecules . This allows for controlled reactions and the synthesis of complex organic compounds .
特性
IUPAC Name |
tert-butyl-(4-chlorobutoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPZXNVDIKRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391971 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(4-chlorobutoxy)dimethylsilane | |
CAS RN |
89031-83-4 | |
| Record name | tert-Butyl(4-chlorobutoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

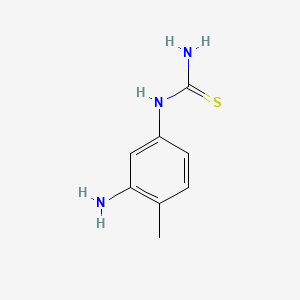

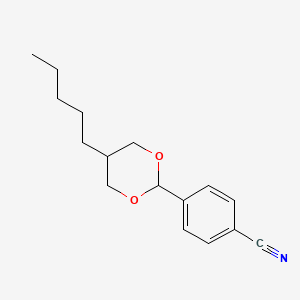

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
